(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthetic Applications
Synthesis of Analgesic Compounds : Certain substituted 1-benzofurans and 1-benzothiophenes, derivatives of (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride, were synthesized and found to exhibit considerable analgesic activity, suggesting potential applications in pain management (Rádl et al., 2000).
Agelasine Analogs : The compound was used in the synthesis and tautomerism study of N-Methoxy-9-methyl-9H-purin-6-amines, important for the development of Agelasine analogs, indicating its relevance in drug discovery and development (Roggen & Gundersen, 2008).
Pharmaceutical Manufacturing : It was involved in a pharmaceutical manufacturing process for preparing 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt, highlighting its importance in the pharmaceutical industry (Shi et al., 2015).
Synthesis of Nitrogen-Containing Compounds : It was used in the synthesis of nitrogen-containing compounds derived from vanillin and vanillal, indicating its utility in creating compounds with potential biological activity (Dikusar & Kozlov, 2007).
Hydrogenation Studies : Its derivatives were involved in mechanistic studies on hydrogenation of imines, providing insights into chemical reaction mechanisms and pathways (Åberg et al., 2006).
Keto-Amine Tautomerism : The compound's derivatives were part of a study on keto-amine tautomerism, highlighting its potential in understanding chemical equilibriums and molecular structures (Odabaşoǧlu et al., 2003).
Applications in Material Science
Synthesis of Schiff and Mannich Bases : The compound was used in the synthesis of Schiff and Mannich bases of isatin derivatives, indicating its utility in the field of material science and coordination chemistry (Bekircan & Bektaş, 2008).
Catalysis and Reactions : It played a role in the study of selective methylation of functionalized amines and diols with supercritical methanol, showcasing its importance in catalysis and chemical transformations (Oku et al., 2004).
Biological Applications
- Antimycobacterial Agents : Derivatives of this compound were synthesized and evaluated as potential antimycobacterial agents, demonstrating the compound's utility in medicinal chemistry and drug development (Avupati et al., 2013).
Properties
IUPAC Name |
1-methoxy-N-[(2-methylphenyl)methyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10-6-4-5-7-12(10)8-13-11(2)9-14-3;/h4-7,11,13H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPFNDGDOPSELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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